molecular formula C12H14N2O3 B5177307 N'-(2-methoxyphenyl)-N-prop-2-enyloxamide

N'-(2-methoxyphenyl)-N-prop-2-enyloxamide

Cat. No.: B5177307
M. Wt: 234.25 g/mol
InChI Key: ANECRYIZLUSQEH-UHFFFAOYSA-N
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Description

N’-(2-methoxyphenyl)-N-prop-2-enyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a methoxy group attached to a phenyl ring and an allyl group attached to the nitrogen atom of the oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxyphenyl)-N-prop-2-enyloxamide typically involves the reaction of 2-methoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final oxamide product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of N’-(2-methoxyphenyl)-N-prop-2-enyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxyphenyl)-N-prop-2-enyloxamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The oxamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(2-methoxyphenyl)-N-prop-2-enyloxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2-methoxyphenyl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets. The methoxy group and the allyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but lacks the allyl group.

    N-(2-methoxyphenyl)benzamide: Contains a benzamide moiety instead of an oxamide.

    N-(2-methoxyphenyl)propionamide: Similar structure with a propionamide group.

Uniqueness

N’-(2-methoxyphenyl)-N-prop-2-enyloxamide is unique due to the presence of both the methoxy group and the allyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-8-13-11(15)12(16)14-9-6-4-5-7-10(9)17-2/h3-7H,1,8H2,2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANECRYIZLUSQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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